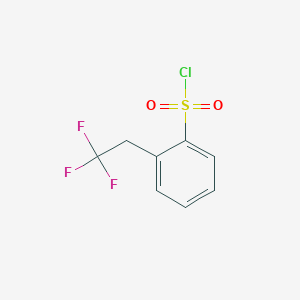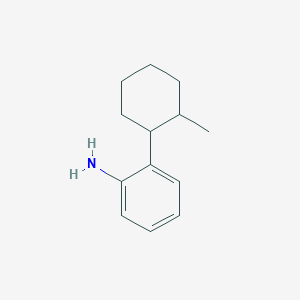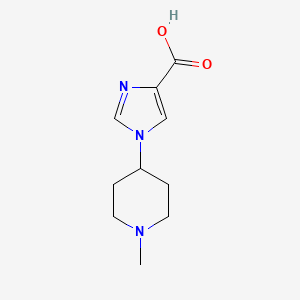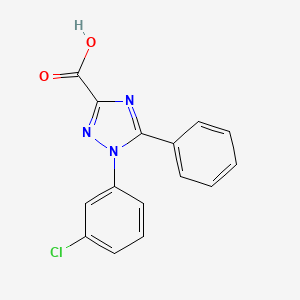![molecular formula C11H16N2O B13225752 (2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13225752.png)
(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide: is an organic compound that belongs to the class of amides It features a chiral center, making it optically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide typically involves the reaction of ®-1-phenylethylamine with ®-2-aminopropanoic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of (2R)-2-amino-N-[(1R)-1-phenylethyl]propanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: (2R)-2-amino-N-[(1R)-1-phenylethyl]propanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity. It can act as a ligand for certain enzymes or receptors, influencing biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific chiral centers in biological systems.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it versatile for different applications.
Wirkmechanismus
The mechanism by which (2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-Amino-N-[(1S)-1-phenylethyl]propanamide: This is the enantiomer of the compound and has different optical activity.
(2S)-2-Amino-N-[(1R)-1-phenylethyl]propanamide: Another enantiomer with distinct properties.
(2R)-2-Amino-N-[(1R)-1-phenylethyl]butanamide: A similar compound with a butanamide group instead of a propanamide group.
Uniqueness: The uniqueness of (2R)-2-Amino-N-[(1R)-1-phenylethyl]propanamide lies in its specific chiral centers, which confer distinct stereochemical properties. This makes it particularly valuable in applications requiring enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(1R)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9-/m1/s1 |
InChI-Schlüssel |
UJLHTMLCGCJXRX-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C)N |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(4-cyanophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225670.png)
![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B13225684.png)

![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)
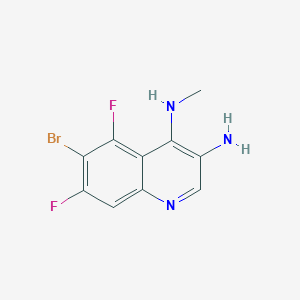

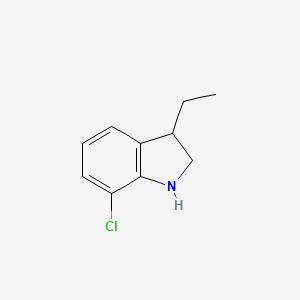
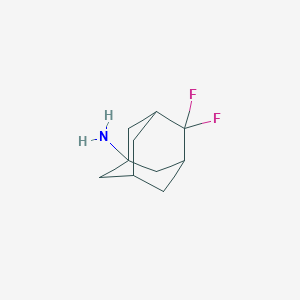
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)

